4-Chloro-2-(2-fluoroethoxy)aniline
Description
The Significance of Aniline (B41778) Derivatives in Contemporary Organic Synthesis
Aniline derivatives are indispensable building blocks in the world of organic synthesis. Their primary role often lies in their ability to be transformed into a wide range of other functional groups, making them highly valuable starting materials. wikipedia.org A key reaction of aniline and its derivatives is diazotization, where the amino group is converted into a diazonium salt. wikipedia.org This intermediate is exceptionally useful as it can be readily displaced by a variety of nucleophiles, allowing for the introduction of halogens, cyano groups, hydroxyl groups, and other functionalities onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions. wikipedia.orglibretexts.org
Furthermore, the amino group itself can undergo various transformations, such as acylation to form amides, which can modify the reactivity of the aniline ring. wikipedia.org This modulation of reactivity is crucial for controlling the outcome of subsequent reactions, such as electrophilic aromatic substitution. libretexts.org The rich chemistry of aniline derivatives makes them central to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. researchgate.netontosight.aichemimpex.cominnospk.com
Structural Features and Unique Reactivity of Halogenated and Alkoxy-Substituted Anilines
Alkoxy groups, on the other hand, are strongly activating, electron-donating groups due to the resonance effect of the oxygen's lone pairs. acs.org This electron donation significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, primarily at the ortho and para positions. acs.org The presence of an alkoxy group can also influence the physical properties of the molecule, such as its solubility and crystalline structure. The hydrolysis rate of alkoxysilanes, for instance, is influenced by the steric bulk of the alkoxy group. gelest.com
The combination of both halogen and alkoxy substituents on an aniline ring, as seen in 4-Chloro-2-(2-fluoroethoxy)aniline, results in a molecule with a unique and finely tuned reactivity profile, making it a valuable asset in targeted chemical synthesis.
Overview of this compound as a Key Chemical Building Block
This compound is a specialized aniline derivative that has emerged as a significant intermediate in various fields of chemical synthesis. Its structure, featuring a chlorine atom at the 4-position and a 2-fluoroethoxy group at the 2-position of the aniline ring, provides a unique combination of electronic and steric properties. The presence of these specific substituents makes it a valuable precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. innospk.comnbinno.com
The strategic placement of the chloro and fluoroethoxy groups allows for selective functionalization and the introduction of this tailored aniline motif into larger molecular frameworks. This strategic importance has led to the development of specific synthetic routes to obtain this compound, such as the reduction of the corresponding nitroaromatic precursor. nbinno.comchemicalbook.com
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1501003-92-4 | C8H9ClFNO | 189.61 |
| 4-Chloro-2-fluoroaniline (B1294793) | 57946-56-2 | C6H5ClFN | 145.56 |
| 4-Chloro-2-(trifluoromethoxy)aniline | Not Available | C7H5ClF3NO | 211.57 |
| 4-Chloro-2-(difluoromethoxy)aniline | 1250677-10-1 | C7H6ClF2NO | 193.58 |
| 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate | Not Available | Not Available | Not Available |
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
4-chloro-2-(2-fluoroethoxy)aniline |
InChI |
InChI=1S/C8H9ClFNO/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,3-4,11H2 |
InChI Key |
QWLDQRQKBXGCOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCCF)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 2 2 Fluoroethoxy Aniline and Its Structural Analogues
Strategies for Constructing the 2-(2-Fluoroethoxy) Moiety
The introduction of the 2-fluoroethoxy group onto an aromatic ring is a critical step that can be achieved through several synthetic routes.
Nucleophilic Substitution Reactions with Fluoroethanol Derivatives
A prevalent method for forming the 2-fluoroethoxy ether linkage is through nucleophilic substitution reactions. This typically involves the reaction of a phenoxide ion with a 2-fluoroethyl halide or a related derivative. The reactivity of the aromatic substrate is often enhanced by the presence of electron-withdrawing groups, which make the aromatic ring more susceptible to nucleophilic attack. researchgate.netdoubtnut.com For instance, the synthesis can commence with a suitably substituted chloronitrobenzene derivative. The nitro group activates the ring towards nucleophilic aromatic substitution, facilitating the displacement of a leaving group by the 2-fluoroethoxide anion.
The reaction between a phenolate (B1203915) and an alkyl halide can result in either O-alkylation or C-alkylation. pharmaxchange.info The choice of solvent plays a crucial role in directing the outcome of this reaction. pharmaxchange.info Protic solvents, capable of hydrogen bonding with the phenolate oxygen, tend to favor C-alkylation by shielding the oxygen atom. pharmaxchange.info Conversely, aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) promote the desired O-alkylation. pharmaxchange.info
Alkylation Approaches to Introduce the Fluoroethoxy Group
Alkylation of a pre-existing hydroxyl group on the aromatic ring is another effective strategy. alfa-chemistry.com This method is commonly employed when starting with a substituted aminophenol. The phenolic hydroxyl group can be deprotonated with a base to form a more nucleophilic phenoxide, which then reacts with a 2-fluoroethylating agent, such as 2-fluoroethyl tosylate or a 2-fluoroethyl halide. pharmaxchange.infoalfa-chemistry.com
The Friedel-Crafts alkylation, a classic method for forming carbon-carbon bonds, can also be adapted for O-alkylation of phenols. jk-sci.comslchemtech.com This reaction typically utilizes a Lewis acid catalyst to generate a carbocation from an alkyl halide, which is then attacked by the electron-rich aromatic ring. jk-sci.com However, for the synthesis of ethers, modifications are necessary to favor O-alkylation over C-alkylation. The choice of catalyst and reaction conditions is critical to prevent unwanted side reactions and ensure high yields of the desired ether product. jk-sci.com
Installation and Modification of Halogen Substituents on the Aniline (B41778) Ring
The regioselective introduction of halogen atoms onto the aniline ring is a key aspect of the synthesis of 4-Chloro-2-(2-fluoroethoxy)aniline and its analogs.
Regioselective Chlorination Protocols
Direct chlorination of aniline and its derivatives can be challenging due to the high reactivity of the aromatic ring, which often leads to the formation of multiple chlorinated products. nih.gov To achieve regioselectivity, the amino group is often protected as an acetanilide (B955) before chlorination. This deactivates the ring slightly and directs the incoming electrophile primarily to the para position. Subsequent hydrolysis of the amide yields the desired chlorinated aniline.
Recent advancements have focused on catalyst-controlled regioselective chlorination. For example, the use of copper(II) chloride in ionic liquids has been shown to effectively chlorinate unprotected anilines at the para-position under mild conditions. nih.govbeilstein-journals.org This method avoids the need for protecting groups and hazardous reagents. nih.gov Other approaches involve the use of N-chlorosuccinimide (NCS) as the chlorinating agent, sometimes in the presence of a catalyst to enhance regioselectivity. nsf.govchemicalbook.com For instance, a selenoether catalyst has been demonstrated to promote ortho-chlorination of phenols. nsf.gov Palladium-catalyzed meta-C–H chlorination of anilines has also been developed using a norbornene mediator and a specific pyridone-based ligand. acs.org
Introduction of Fluorine via Diazotization and Schiemann-type Reactions on Aromatic Precursors
The Balz-Schiemann reaction is a classical and widely used method for introducing fluorine onto an aromatic ring. wikipedia.orgjk-sci.com This reaction involves the diazotization of a primary aromatic amine with nitrous acid in the presence of fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. wikipedia.orgjk-sci.com This salt is then thermally decomposed to yield the corresponding aryl fluoride (B91410). wikipedia.orgcas.cn
Innovations to the traditional Balz-Schiemann reaction have been developed to improve yields and safety. wikipedia.org These include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), as well as conducting the diazotization with nitrosonium salts to avoid the isolation of the potentially explosive diazonium intermediate. wikipedia.org One-pot procedures and the use of organotrifluoroborates as fluoride sources under milder conditions have also been reported. nih.govresearchgate.net Hypervalent iodine(III) compounds have been shown to catalyze the Balz-Schiemann reaction under mild conditions, lowering the activation energy and improving the safety profile. cas.cn
Conversion of Precursor Functional Groups to the Aromatic Amine Moiety
The final key step in many synthetic routes to this compound is the formation of the amine group. This is most commonly achieved by the reduction of a nitro group.
The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic chemistry with numerous available methods. wikipedia.orgyoutube.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide is a widely employed and efficient method. wikipedia.orgyoutube.com
Metal-mediated reductions offer a versatile alternative. The Béchamp reduction, which uses iron in acidic media, is a classic and industrially significant method. wikipedia.orgresearchgate.net Other metals like tin(II) chloride, zinc, and samarium can also be used. wikipedia.orgresearchgate.net More recently, iron-catalyzed reductions using organosilanes have been developed, offering high chemoselectivity and tolerance for various functional groups. rsc.org The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups present in the molecule. organic-chemistry.org For example, a synthesis of 4-chloro-2-fluoroaniline (B1294793) involves the hydrolysis of 4-chloro-2-fluoroacetanilide using sodium hydroxide (B78521) in ethanol (B145695). prepchem.com Another route involves the catalytic hydrogenation of a halogenated aromatic nitro compound using a palladium catalyst. chemicalbook.com
Catalytic Reduction of Nitro Aromatic Precursors
A primary and widely used method for the synthesis of aromatic amines is the catalytic reduction of the corresponding nitro compound. For the target molecule, this involves the reduction of 4-Chloro-2-(2-fluoroethoxy)nitrobenzene. This transformation is typically accomplished through catalytic hydrogenation, where the nitro group (-NO₂) is reduced to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst.
The general reaction is as follows: Cl(C₆H₃)(OCH₂CH₂F)NO₂ + 3H₂ --(Catalyst)--> Cl(C₆H₃)(OCH₂CH₂F)NH₂ + 2H₂O
Commonly employed catalysts for this reaction include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction conditions can be optimized for temperature and pressure to ensure high conversion and selectivity. For instance, the hydrogenation of various halogenated aromatic nitro compounds has been successfully carried out using a 2 wt% palladium on carbon catalyst at 120°C and a hydrogen pressure of 1 MPa. chemicalbook.com This method is favored for its high efficiency and the clean nature of the reaction, with water being the main byproduct. Copper-based catalysts, such as Cu@C derived from metal-organic frameworks (MOFs), have also been shown to be highly effective for the reduction of nitrobenzene (B124822), achieving complete conversion in a short time at room temperature with a reducing agent like sodium borohydride. mdpi.com
Hydrolytic Deprotection of Acetanilide Intermediates
An alternative synthetic route involves the use of a protecting group for the amine functionality. The acetanilide intermediate, N-(4-chloro-2-(2-fluoroethoxy)phenyl)acetamide, can be synthesized first and then deprotected to yield the final aniline. The acetyl group (-COCH₃) serves to moderate the reactivity of the aniline and can influence the regioselectivity of other synthetic steps.
The deprotection is a hydrolysis reaction, which can be carried out under either acidic or basic conditions.
Basic Hydrolysis : The acetanilide is treated with a strong base, such as sodium hydroxide, typically in an alcoholic solvent like ethanol. The mixture is heated under reflux to drive the reaction to completion. prepchem.com Following the reaction, the product is extracted and purified. A specific example is the synthesis of 4-chloro-2-fluoroaniline, where 4-chloro-2-fluoroacetanilide was refluxed with sodium hydroxide in ethanol to yield the desired aniline. prepchem.com
Acidic Hydrolysis : Alternatively, the acetanilide can be heated in the presence of a strong acid, such as hydrochloric acid (HCl). researchgate.net
This two-step approach (acetylation followed by deprotection) can be advantageous in multi-step syntheses where the unprotected amino group might interfere with subsequent reactions.
Advanced Synthetic Approaches and Catalytic Methods
Advances in catalysis and process chemistry aim to improve the efficiency, cost-effectiveness, and environmental footprint of aniline synthesis. These approaches focus on developing more active and robust catalysts and designing scalable, economically viable processes.
Hydrogenation Reactions with Supported Catalysts
The performance of catalytic hydrogenation is heavily dependent on the catalyst system. Supported catalysts, where metal nanoparticles are dispersed on a high-surface-area material, are standard in industrial applications due to their high activity, stability, and ease of separation from the reaction mixture.
Key aspects of supported catalysts include:
Catalyst Support : Materials like activated carbon, alumina (B75360), silica (B1680970) gel, and zeolites are common supports. researchgate.netmdpi.com The support material can influence the dispersion and electronic properties of the metal nanoparticles, thereby affecting catalytic activity. Nitrogen-doped activated carbon has been shown to enhance the activity of cobalt nanoparticles for the hydrogenation of 4-nitrochlorobenzene. rsc.org
Active Metal : Noble metals such as palladium (Pd) and platinum (Pt) are highly effective for nitro group hydrogenation and are widely used. mdpi.comnih.gov However, due to their high cost, research into more abundant transition metals like cobalt, nickel, and copper is ongoing. rsc.org
Catalyst Preparation : The method of catalyst preparation is crucial for creating small, uniformly dispersed metal nanoparticles, which maximizes the active surface area and atom utilization. mdpi.com An advanced strategy involves the in-situ reduction of a palladium precursor within the pores of a zeolite support, leading to highly active catalysts that can function under mild conditions (e.g., 30°C and 0.1 MPa H₂). mdpi.com
| Catalyst | Support | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Palladium (Pd) | Zeolite (Y, ZSM-5, MOR) | Nitrobenzene | High activity (TOF > 1000 h⁻¹) at low temperature (30°C) and pressure (0.1 MPa H₂). mdpi.com | mdpi.com |
| Cobalt (Co) | Nitrogen-doped Activated Carbon | 4-Nitrochlorobenzene | Enhanced catalytic activity due to interaction of Co with nitrogen functional groups. rsc.org | rsc.org |
| Platinum (Pt) | Activated Carbon | ortho-Nitrochlorobenzene | Catalyst activity is highly influenced by the purity, surface area, and pore structure of the carbon support. nih.gov | nih.gov |
| Palladium (Pd) | Carbon | Halogenated Nitroarenes | Effective for solvent-free hydrogenation at 120°C and 1 MPa H₂. chemicalbook.com | chemicalbook.com |
Considerations for Economic and Scalable Synthesis of Anilines
The industrial production of anilines is a large-scale process where economic viability and scalability are paramount. The traditional route via nitrobenzene hydrogenation is well-established but faces challenges related to safety and cost. utwente.nlresearchgate.net
Techno-economic analyses of aniline production focus on several key factors:
Capital Expenditure (CAPEX) : The initial investment in building the plant and purchasing equipment is significant. Processes that use fewer unit operations or operate under less harsh conditions can reduce CAPEX. utwente.nl
Operating Costs : These include energy consumption, catalyst costs, and waste treatment. Heat integration and catalyst recycling are crucial for improving process profitability. nih.gov
Process Safety : The use of hazardous materials like nitric acid in the nitration of benzene (B151609), or high-pressure hydrogen in hydrogenation, requires stringent safety protocols. Research into inherently safer processes, such as the amination of phenol (B47542), is ongoing. nih.gov
Market Value : The profitability of a plant is highly sensitive to the market price of aniline and its co-products. nih.govresearchgate.net
For specialized anilines like this compound, the synthesis must be efficient to be commercially feasible, often adapting established, scalable industrial processes to a more complex molecule.
Application of Green Chemistry Principles in the Synthesis of Fluorinated Anilines
The synthesis of fluorinated compounds, including anilines, is an area where the principles of green chemistry are increasingly important. dovepress.com The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom and energy economy.
Traditional fluorination methods, such as the Balz-Schiemann reaction, often require harsh conditions and can generate significant waste. dovepress.com Modern green chemistry approaches focus on:
Atom Economy : Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Less Hazardous Reagents : Replacing toxic and hazardous reagents with safer alternatives. For example, developing methods that use low-cost, nucleophilic fluoride sources like alkali metal fluorides instead of more hazardous electrophilic "F+" reagents. dovepress.com
Catalysis : Utilizing catalytic processes to reduce energy consumption and waste generation.
Benign Solvents : Reducing or eliminating the use of volatile and toxic organic solvents.
A sustainable route to chiral fluorolactam derivatives, for instance, combined a selective direct fluorination using F₂ gas (a highly efficient fluorine source) with a biochemical amidase process, demonstrating a greener alternative to methods relying on palladium catalysis. rsc.org
Development of Solvent-Free Reaction Conditions
A key objective in green chemistry is the elimination of organic solvents, which are often a major source of waste and environmental pollution. nih.gov Solvent-free, or neat, reactions offer significant advantages, including simplified work-up procedures, reduced waste, and often faster reaction rates due to higher reactant concentrations. nih.gov
Several strategies have been developed for the solvent-free synthesis of anilines:
Neat Hydrogenation : As previously mentioned, the catalytic hydrogenation of halogenated nitroaromatics can be performed without a solvent, directly yielding the liquid aniline product after filtration of the catalyst. chemicalbook.com
Microwave-Assisted Synthesis : Microwave irradiation can accelerate reaction rates, often allowing for syntheses to be completed in minutes without the need for a traditional solvent. A microwave-assisted method for producing anilines from activated aryl halides in an aqueous ammonium (B1175870) hydroxide solution has been reported, eliminating the need for organic solvents and metal catalysts. tandfonline.comresearchgate.net
Use of Ionic Liquids : In some cases, ionic liquids can be used as a recyclable, non-volatile reaction medium that also acts as a catalyst. rsc.org
Atom-Economical Synthetic Pathways
In the pursuit of sustainable chemical manufacturing, the principles of green chemistry have become paramount. A key metric within green chemistry is atom economy, a concept that emphasizes the maximization of atoms from starting materials that are incorporated into the final product. This section explores atom-economical synthetic pathways for producing this compound and its structural analogues, focusing on methodologies that minimize waste and enhance efficiency.
The most prominent atom-economical method for synthesizing anilines is the catalytic hydrogenation of the corresponding nitroaromatic compounds. This approach is inherently efficient as it typically involves the use of a catalyst with hydrogen gas, where the only byproduct is water. This stands in stark contrast to traditional stoichiometric reductions that use metals like iron, tin, or tin(II) chloride in acidic media, which generate significant amounts of metallic waste. nbinno.com
One exemplary atom-economical process is the catalytic reduction of a nitroaromatic precursor using a platinum-on-carbon (Pt/C) catalyst. google.com This method can be applied to the synthesis of various substituted anilines. For instance, the preparation of 4-chloro-2,5-dimethoxyaniline (B1194742) is achieved by the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379) with hydrogen. This reaction is conducted in an aromatic solvent at elevated temperatures (80° to 110° C) and pressures (5 to 50 atmospheres gauge), demonstrating high yield and purity while allowing for catalyst recycling. google.com
Similarly, carbon-supported palladium (Pd/C) catalysts are effective for the solvent-free hydrogenation of various halogenated aromatic nitro compounds. chemicalbook.com Investigations have shown that large-particle palladium catalysts supported on carbon can efficiently convert these nitro compounds into their corresponding anilines at elevated temperatures (e.g., 120 °C) and hydrogen pressures (e.g., 1 MPa). chemicalbook.com The reaction product is simply filtered to separate the catalyst, which can be reused, and the resulting aniline is purified by separating the water byproduct. chemicalbook.com This solvent-free approach further enhances the green credentials of the synthesis by reducing solvent waste.
Another advanced, atom-economical approach involves catalytic cross-coupling reactions. For example, the synthesis of 4'-chloro-2-aminobiphenyl, a structural analogue, can be achieved through a palladium-on-carbon catalyzed Suzuki-Miyaura coupling reaction between p-chlorophenylboronic acid and o-chloronitrobenzene, followed by reduction of the nitro group. google.com While this multi-step process may seem complex, the use of a catalyst for the key bond-forming step represents a significant improvement in atom economy over older methods. The subsequent reduction of the nitro group can also be performed using catalytic hydrogenation. google.com
These catalytic methods avoid the use of stoichiometric reagents that are consumed in the reaction and end up as waste. For example, methods involving N-chloro-succinimide for chlorination or multi-step processes with protection and deprotection steps, such as using pivaloyl chloride followed by acidic removal, are less atom-economical. chemicalbook.comgoogle.com
The table below summarizes key findings from research on atom-economical syntheses for anilines, highlighting the reaction conditions and outcomes.
| Product | Precursor | Catalyst | Reaction Conditions | Yield | Reference |
| Halogenated Aromatic Amines | Halogenated Aromatic Nitro Compounds | 2 wt% Pd/C | 120 °C, 1 MPa H₂, Solvent-free | Not specified | chemicalbook.com |
| 4-chloro-2,5-dimethoxyaniline | 4-chloro-2,5-dimethoxynitrobenzene | Modified Pt/C | 80-110 °C, 5-50 atm H₂, Aromatic solvent | Good yield and purity | google.com |
| 4'-chloro-2-nitrobiphenyl | p-chlorophenylboronic acid and o-chloronitrobenzene | Pd/C | 130 °C, DMAC/water solvent | Not specified | google.com |
Chemical Reactivity and Mechanistic Studies of 4 Chloro 2 2 Fluoroethoxy Aniline
Reactivity of the Primary Amine Functionality
The primary amine group attached to the aromatic ring is a site of significant chemical activity, participating in oxidation, acylation, and other derivatization reactions. Its nucleophilicity and basicity are modulated by the electronic effects of the other substituents on the ring.
Oxidation Pathways of the Amino Group
The primary amino group of aniline (B41778) and its derivatives is susceptible to oxidation. wikipedia.org Freshly purified aniline, for instance, is an almost colorless oil that darkens upon exposure to air due to the formation of oxidized, colored impurities. wikipedia.org The oxidation of anilines can proceed through various pathways, often initiated by a one-electron transfer from the nitrogen atom to yield a radical cation. nih.gov The stability and subsequent reactions of this intermediate are influenced by the substituents on the aromatic ring.
Electron-withdrawing groups on the aniline ring generally make the compound more resistant to oxidation by increasing the oxidation potential. nih.govacs.org In the case of 4-Chloro-2-(2-fluoroethoxy)aniline, both the chloro group and the 2-fluoroethoxy group are electron-withdrawing, which is expected to decrease the electron density on the nitrogen atom and make it less susceptible to oxidation compared to unsubstituted aniline. Studies on substituted anilines have shown a clear correlation between the one-electron oxidation potential and the nature of the substituents. umn.edu For instance, the oxidation rate of substituted anilines by imidazolium (B1220033) chlorochromate is retarded by electron-withdrawing substituents. epa.gov
Table 1: Effect of Substituents on the Oxidation of Anilines
| Substituent | Effect on Oxidation Rate | Rationale |
|---|---|---|
| Electron-donating (e.g., -CH₃, -OCH₃) | Increase | Increases electron density on the amino group, facilitating oxidation. epa.gov |
Acylation and Other Derivatization Reactions of the Aniline
The primary amine of this compound readily undergoes acylation, a common transformation for aromatic amines. This reaction involves the treatment of the aniline with an acylating agent, such as an acyl chloride or anhydride (B1165640), typically in the presence of a base. A well-known example is the acetylation of aniline with acetic anhydride to form acetanilide (B955). libretexts.org This reaction is often employed to protect the amino group, reducing its activating effect and susceptibility to oxidation during other transformations like electrophilic aromatic substitution. wikipedia.orglibretexts.org For instance, to achieve mono-bromination of aniline at the para-position, the amine is first protected by acetylation before reacting with bromine. wikipedia.org
The acylation of chloroanilines has been documented. The reaction of various aryl amines with chloroacetyl chloride in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) produces N-substituted chloroacetanilides in good yields. researchgate.net
Beyond acylation, the primary aromatic amine can undergo a variety of other derivatization reactions. These are often used in analytical chemistry to enhance detection by high-performance liquid chromatography (HPLC). iu.edunih.govlibretexts.orgnih.gov Common derivatizing agents include:
1-Fluoro-2,4-dinitrobenzene (FDNB): Reacts with primary and secondary amines. libretexts.org
Dansyl chloride: A nonspecific reagent that reacts with amines, phenols, and alcohols to produce highly fluorescent derivatives. nih.gov
o-Phthalaldehyde (OPA): Reacts specifically with primary amines in the presence of a thiol to yield fluorescent isoindole derivatives. libretexts.orgnih.gov
Diazotization: Aniline and its derivatives react with nitrous acid to form diazonium salts, which are versatile intermediates for various nucleophilic substitution reactions, allowing the conversion of the amine group to halides, hydroxyl, or cyanide groups through Sandmeyer reactions. wikipedia.org
Table 2: Common Derivatization Reactions for Primary Aromatic Amines
| Reagent | Functional Group Targeted | Product Type | Application |
|---|---|---|---|
| Acyl Halides / Anhydrides | Primary/Secondary Amines | Amides | Protection, Synthesis libretexts.org |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Sulfonamides | HPLC-Fluorescence Detection nih.gov |
| o-Phthalaldehyde (OPA) | Primary Amines | Isoindoles | HPLC-Fluorescence Detection libretexts.org |
Nucleophilic Substitution Reactions Involving the Aromatic Halide
The chlorine atom on the aromatic ring of this compound can potentially be replaced through nucleophilic substitution reactions, although the reactivity is highly dependent on the reaction conditions and the electronic nature of the aromatic ring.
Displacement of the Chlorine Atom by Various Nucleophiles
Nucleophilic aromatic substitution (SₙAr) on aryl halides typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. Monochloroanilines are generally poor substrates for SₙAr reactions. acs.org The amino group is an activating group, and while the chloro and fluoroethoxy groups are deactivating, their combined effect may not be sufficient to make the ring electron-deficient enough for facile SₙAr.
Studies on the reaction of chloroanilines and their acetanilide derivatives with potassium phenylthiolate have shown that these reactions are often sluggish and require harsh conditions. acs.orgacs.org For example, while 2,5-dichloroacetanilide reacts with potassium phenylthiolate, monochloroanilines were generally found to be poor substrates. acs.org The regioselectivity of SₙAr is well-documented in more activated systems, such as 2,4-dichloroquinazolines, where nucleophilic attack preferentially occurs at the more electron-deficient C4 position. mdpi.com For this compound, direct displacement of the chlorine by common nucleophiles under standard SₙAr conditions is expected to be challenging without further activation of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactivity in Related Halogenated Anilines
A more effective strategy for functionalizing the C-Cl bond in halogenated anilines is through palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are powerful methods for forming new carbon-nitrogen and carbon-carbon bonds, respectively, and are applicable to aryl chlorides. wikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov
The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of amines, including ammonia (B1221849) or its surrogates, to form new arylamines. wikipedia.orgorganic-chemistry.org The reaction has been successfully applied to aryl chlorides, which are typically less reactive than aryl bromides or iodides. wiley.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been crucial for the success of these transformations, enabling reactions to proceed under milder conditions and with a broader substrate scope. wikipedia.orgwiley.com For instance, ylide-substituted phosphines and dialkylbiaryl phosphines have shown high activity for the amination of aryl chlorides at room temperature. nih.govwiley.com It is therefore highly probable that this compound could participate in Buchwald-Hartwig couplings with various amines, amides, or carbamates at the chloro position.
Table 3: Key Components of Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Role | Examples |
|---|---|---|
| Palladium Source | Catalyst | Pd₂(dba)₃, Pd(OAc)₂ wiley.com |
| Ligand | Activate Catalyst, Facilitate C-N bond formation | Bulky, electron-rich phosphines (e.g., XPhos, SPhos, YPhos) nih.govwiley.com |
| Base | Deprotonate Amine | NaOtBu, K₃PO₄, Cs₂CO₃ nih.govwiley.com |
The Suzuki-Miyaura coupling is another versatile palladium-catalyzed reaction that couples aryl halides with organoboron compounds (boronic acids or esters). organic-chemistry.orgnih.gov This reaction is widely used to form biaryl structures. The coupling of aryl chlorides in Suzuki reactions has been achieved, often requiring specific catalyst systems. rsc.orgresearchgate.netmdpi.com For example, palladacycle precursors have demonstrated high activity for Suzuki couplings in aqueous media. rsc.org Given the successful application of Suzuki coupling to other chloroarenes, this compound would be expected to react with various aryl or vinyl boronic acids to form the corresponding coupled products.
Reactivity Profile of the Fluoroethoxy Ether Linkage
The 2-fluoroethoxy group is an alkyl aryl ether. The primary reaction of ethers is cleavage of the C-O bond, which typically requires strong acids like HBr or HI. ucalgary.calibretexts.org Diaryl ethers are generally unreactive to acid cleavage, but alkyl aryl ethers can be cleaved. libretexts.org
The mechanism involves the initial protonation of the ether oxygen to form a good leaving group. ucalgary.ca This is followed by a nucleophilic attack by the halide ion. In the case of an aryl alkyl ether, the attack always occurs at the alkyl carbon, cleaving the alkyl-oxygen bond, because the alternative attack at the sp²-hybridized aromatic carbon is highly disfavored. libretexts.org
Therefore, treatment of this compound with a strong acid like HBr or HI would lead to the cleavage of the ether linkage to produce 4-chloro-2-aminophenol and 1-bromo-2-fluoroethane (B107303) or 1-fluoro-2-iodoethane, respectively. The presence of the electron-withdrawing fluorine atom on the ethoxy group might influence the rate of this cleavage but is not expected to change the fundamental reaction pathway. Milder methods for aryl alkyl ether cleavage have also been developed, such as using tris(pentafluorophenyl)borane (B72294) in the presence of a silyl (B83357) hydride. researchgate.net
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetanilide |
| Acetic anhydride |
| Aniline |
| 4-chloro-2-aminophenol |
| 1-bromo-2-fluoroethane |
| 1-fluoro-2-iodoethane |
| 4-Chloroaniline (B138754) |
| Chloroacetyl chloride |
| Dansyl chloride |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2,4-dichloroquinazolines |
| 2,5-dichloroacetanilide |
| 1-Fluoro-2,4-dinitrobenzene (FDNB) |
| o-Phthalaldehyde (OPA) |
| Potassium phenylthiolate |
Potential for Ether Cleavage Reactions
The ether linkage in this compound, specifically the bond between the aromatic ring and the 2-fluoroethoxy side chain, is a key functional group. Ether cleavage reactions typically require harsh conditions, such as strong acids (e.g., HBr, HI) or potent Lewis acids (e.g., BBr₃).
The stability of the C-O bond is influenced by the electronic nature of the aromatic ring. The presence of the electron-donating amino group and the electron-withdrawing chloro group modifies the electron density at the ether linkage. While specific studies detailing the ether cleavage of this compound are not widely published, the general principles of aryl ether chemistry suggest that cleavage would likely occur under forcing conditions. The stability of the 2-fluoroethoxy group is a critical factor; the fluorine atom's high electronegativity can influence the reactivity of the adjacent C-H bonds and the ether oxygen.
Table 1: General Conditions for Aryl Ether Cleavage
| Reagent | Typical Conditions | Product Type |
| Hydrogen Bromide (HBr) | High temperature, concentrated acid | Phenol (B47542) and Alkyl Bromide |
| Boron Tribromide (BBr₃) | Low temperature, inert solvent | Phenol and Alkyl Bromide |
| Pyridinium Hydrochloride | High temperature, neat or in solvent | Phenol |
Role in Intramolecular Cyclization or Rearrangement Processes
The structure of this compound is well-suited for intramolecular reactions, particularly cyclizations to form heterocyclic systems. The ortho-positioning of the amino and fluoroethoxy groups can facilitate ring-closing reactions to form benzoxazine (B1645224) derivatives or other related heterocycles, which are valuable scaffolds in medicinal chemistry.
Such cyclization reactions often require activation of one of the functional groups. For instance, the aniline nitrogen can act as a nucleophile, attacking an electrophilic center generated on the side chain. While specific documented examples for this exact molecule are sparse, analogous structures are known to undergo such transformations. For example, reaction with a one-carbon electrophile like phosgene (B1210022) or a phosgene equivalent could lead to the formation of a cyclic carbamate.
Electrophilic Aromatic Substitution Patterns on the Substituted Aniline Ring
The regiochemical outcome of electrophilic aromatic substitution on the this compound ring is dictated by the combined directing effects of the three substituents.
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.
2-Fluoroethoxy Group (-OCH₂CH₂F): An activating, ortho-, para-directing group.
Chloro Group (-Cl): A deactivating, ortho-, para-directing group.
The positions ortho to the strongly activating amino group are C3 and C5. The position para to the amino group is occupied by the chloro substituent. The 2-fluoroethoxy group at C2 directs incoming electrophiles to its ortho (C3) and para (C6/unsubstituted) positions. The chloro group at C4 directs to its ortho positions (C3 and C5).
Considering these effects, the positions most susceptible to electrophilic attack are C3 and C5, which are ortho to the amino group and ortho/meta to the other substituents. The powerful activating effect of the amine is expected to dominate, making these positions the most likely sites for substitution. For instance, iodination of the closely related 4-chloro-2-fluoroaniline (B1294793) using silver(II) sulfate (B86663) and iodine occurs at the C6 position (ortho to the amine and para to the fluorine), yielding 4-chloro-2-fluoro-6-iodoaniline (B1303795) with high selectivity. ambeed.com This suggests that for this compound, substitution at the position ortho to the amine and para to the ether group would be highly favored.
Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influences | Predicted Reactivity |
| C3 | Ortho to -NH₂ (strong activation), Ortho to -OCH₂CH₂F (activation) | High |
| C5 | Ortho to -NH₂ (strong activation), Ortho to -Cl (deactivation) | High |
| C6 | Para to -OCH₂CH₂F (activation) | Moderate |
Investigation of Reaction Selectivity and Regiocontrol
Achieving selectivity in reactions involving this compound is crucial for its use as a building block in targeted synthesis. Regiocontrol in electrophilic substitution can be managed by the choice of electrophile and reaction conditions. Bulky electrophiles may favor substitution at the less sterically hindered C5 position over the C3 position, which is flanked by two substituents.
In reactions involving the aniline nitrogen, such as acylation or alkylation, chemoselectivity is important. The nitrogen is generally more nucleophilic than the ether oxygen, allowing for selective reactions at the amino group under mild conditions. For example, the synthesis of 4-chloro-2-fluoroaniline from 4-chloro-2-fluoroacetanilide involves the hydrolysis of an amide in the presence of an ether-like fluorine substituent, demonstrating the selective reactivity of the nitrogen-linked group under basic conditions. prepchem.com
Furthermore, the synthesis of related halogenated anilines often involves catalytic hydrogenation of the corresponding nitro compounds. chemicalbook.com The choice of catalyst and reaction conditions (temperature, pressure) can be critical to prevent side reactions such as dehalogenation or ether cleavage, thereby ensuring high selectivity for the desired aniline product.
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 2 Fluoroethoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 4-Chloro-2-(2-fluoroethoxy)aniline, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign its structure.
While specific experimental data for this compound is not publicly available in the searched literature, a predictive analysis based on established principles of NMR spectroscopy and data from analogous structures allows for a theoretical characterization.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons and the protons of the 2-fluoroethoxy group.
The aromatic region would likely display a complex splitting pattern due to the coupling between the three non-equivalent aromatic protons. The proton at C3, being ortho to the electron-donating amino group and the electron-withdrawing chloro group, would resonate at a specific chemical shift. The protons at C5 and C6 would also exhibit characteristic shifts and couplings based on their positions relative to the substituents.
The 2-fluoroethoxy group would give rise to two sets of signals. The methylene (B1212753) protons adjacent to the oxygen atom (OCH₂) would appear as a triplet, coupled to the adjacent fluorine atom and the other methylene group. The methylene protons adjacent to the fluorine atom (CH₂F) would appear as a doublet of triplets, due to coupling with the adjacent methylene group and the fluorine atom. The amino group (NH₂) protons may appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Predicted ¹H NMR Data for this compound:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (C3-H) | 6.8 - 7.2 | d | ~2-3 |
| Aromatic-H (C5-H) | 6.7 - 7.1 | dd | ~8-9, ~2-3 |
| Aromatic-H (C6-H) | 6.9 - 7.3 | d | ~8-9 |
| -OCH₂- | 4.1 - 4.4 | t | ~4 |
| -CH₂F | 4.6 - 4.9 | dt | ~47, ~4 |
| -NH₂ | 3.5 - 5.0 | br s | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms.
The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon bearing the amino group (C1) and the carbon bearing the 2-fluoroethoxy group (C2) would be shifted to lower field (higher ppm). The carbon attached to the chlorine atom (C4) would also have a characteristic chemical shift. The remaining aromatic carbons (C3, C5, C6) would appear at chemical shifts typical for substituted benzene (B151609) rings. The two carbons of the 2-fluoroethoxy group would be distinguishable, with the carbon bonded to fluorine (C-F) showing a characteristic large one-bond C-F coupling constant.
Predicted ¹³C NMR Data for this compound:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-NH₂) | 140 - 145 |
| C2 (-OCH₂CH₂F) | 145 - 150 |
| C3 | 115 - 120 |
| C4 (-Cl) | 120 - 125 |
| C5 | 118 - 123 |
| C6 | 125 - 130 |
| -OCH₂- | 65 - 70 |
| -CH₂F | 80 - 85 (d, ¹JCF ≈ 170-180 Hz) |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
Fluorine-19 NMR (¹⁹F NMR) is a powerful tool for compounds containing fluorine. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. This signal would likely appear as a triplet due to coupling with the adjacent methylene protons (-CH₂F). The chemical shift of this signal provides a unique fingerprint for the fluoroethoxy group. The pH dependence of the ¹⁹F chemical shift has been characterized for a number of fluorine-substituted aniline (B41778) derivatives, and these compounds can serve as pH indicators. nih.gov
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC)
Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex spectra of substituted aromatics.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, helping to confirm their relative positions on the ring. It would also show the correlation between the two methylene groups in the 2-fluoroethoxy side chain.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC or HMQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signals to their respective carbon signals in the fluoroethoxy chain. This is crucial for the unambiguous assignment of the ¹³C NMR spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₈H₉ClFNO), the expected exact mass can be calculated. The observation of a molecular ion peak corresponding to this exact mass in the HRMS spectrum would provide strong evidence for the compound's identity.
The fragmentation pattern in the mass spectrum would also be characteristic. Expected fragmentation pathways would involve the loss of the fluoroethoxy group, the chlorine atom, and other characteristic fragments of the aniline core, providing further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the purity assessment of volatile and semi-volatile compounds like this compound. This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation of components is based on their differential partitioning between a stationary phase coated on the column and a mobile gaseous phase. For aniline derivatives, specific columns like the SE-54 fused silica (B1680970) capillary column are often utilized, though care must be taken as some isomers may not be fully resolved. epa.gov The retention time, the time it takes for the compound to travel through the column, is a characteristic property that aids in its preliminary identification.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting molecular ions and their characteristic fragmentation patterns form a mass spectrum, which serves as a molecular fingerprint. To confirm the identity of a compound, its mass spectrum is compared against a reference spectrum from a standard analyzed under identical chromatographic conditions. epa.gov For instance, the analysis of 4-chloroaniline (B138754) (PCA), a related compound, by GC-MS showed a characteristic peak at 127 amu, which is crucial for its identification. nih.gov The presence of any impurities would be indicated by additional peaks in the chromatogram, which can then be identified by their respective mass spectra. The quantitative assessment of purity is achieved by comparing the peak area of the main compound to the total area of all detected peaks. For robust qualitative confirmation, at least 20 ng of the material is often recommended to be injected into the GC-MS system. epa.gov
| Parameter | Typical Condition |
| Column Type | SE-54 Fused Silica Capillary |
| Injection Volume | 1-2 µL |
| Ionization Mode | Electron Impact (EI) |
| Mass Analyzer | Quadrupole |
This table represents typical parameters for GC-MS analysis of aniline derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
For the analysis of this compound in complex matrices, particularly those containing non-volatile or thermally labile components, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS offers the advantage of direct injection of aqueous samples, often eliminating the need for extensive sample preparation. d-nb.infosemanticscholar.org
The separation in LC is achieved based on the analyte's affinity for the stationary phase of the column and the mobile liquid phase. Reversed-phase chromatography, often employing C18 columns, is commonly used for the separation of aniline derivatives. nih.govresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of multiple components. semanticscholar.orgnih.gov
Coupled with mass spectrometry, typically using electrospray ionization (ESI) in the positive ion mode, LC-MS provides high sensitivity and selectivity. d-nb.infonih.gov The ESI process generates protonated molecules [M+H]+, which are then detected by the mass analyzer. For quantitative analysis, the technique can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which significantly enhances sensitivity and reduces matrix interference. d-nb.infonih.gov For example, in the analysis of 4-fluoroaniline, a similar compound, an m/z value of 112 was selected for monitoring. nih.govresearchgate.net Studies comparing GC-MS and LC-MS/MS for the analysis of chloroanilines have shown that while both methods provide reliable results, LC-MS/MS can offer higher sensitivity for certain isomers and has the advantage of simpler sample preparation. d-nb.inforesearchgate.net
| Parameter | Typical Condition |
| Column Type | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile (B52724)/Water with acid modifier |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
This table outlines common parameters for LC-MS analysis of aniline compounds.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques are invaluable for identifying the functional groups present in a molecule, providing a detailed fingerprint of its structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to different vibrational modes. For aniline derivatives, characteristic peaks can be assigned to specific functional groups. For instance, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The C-Cl stretching vibration is generally observed in the 850-550 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1400-1600 cm⁻¹ range. The in-plane bending of the N-H group can be observed around 1626 cm⁻¹. researchgate.net By analyzing the FT-IR spectrum of this compound, one can confirm the presence of the amine group, the chloro-substituted benzene ring, and the fluoroethoxy side chain.
Raman Spectroscopy
| Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 | 3300-3500 |
| Aromatic C-H Stretch | >3000 | >3000 |
| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |
| C-Cl Stretch | 850-550 | 850-550 |
| N-H Bend (in-plane) | ~1626 | Variable |
This table provides a general guide to the expected vibrational frequencies for key functional groups in aniline derivatives.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths at which the molecule absorbs light most strongly (λmax). For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. The position and intensity of these absorption bands are influenced by the substituents on the ring. The chloro, amino, and fluoroethoxy groups will all have an effect on the electronic structure and thus the UV-Vis spectrum. For example, the UV cut-off wavelength for a related compound, 4-dimethylaminopyridine, is around 345 nm. researchgate.net The analysis of the UV-Vis spectrum can provide valuable insights into the conjugation and electronic properties of this compound.
Chromatographic Techniques for Separation and Quantification
Beyond GC-MS and LC-MS, other chromatographic techniques are essential for the separation and quantification of this compound, especially in complex mixtures or for preparative purposes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for the quantification of aniline derivatives. nih.gov The choice of a suitable stationary phase (e.g., C18) and mobile phase allows for the effective separation of the target analyte from impurities. nih.gov Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. nih.gov For trace analysis in environmental samples, techniques like solid-phase extraction (SPE) can be employed for sample preconcentration prior to chromatographic analysis. researchgate.net The development of robust chromatographic methods is crucial for quality control and for studying the compound's behavior in various applications.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds such as this compound. It offers high resolution and sensitivity for both qualitative and quantitative assessments. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column at high pressure. For a molecule like this compound, reversed-phase HPLC is the most common and effective approach.
In a typical reversed-phase setup, a nonpolar stationary phase (such as C18-modified silica) is used in conjunction with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol. sigmaaldrich.comnih.gov The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.
The presence of the chloro, fluoroethoxy, and aniline functional groups in this compound dictates its polarity and, consequently, its behavior in a reversed-phase system. The aromatic ring and the chloro group contribute to its nonpolar character, while the aniline and ether functionalities add some degree of polarity. The precise retention time would be determined by the specific conditions of the analysis, including the exact mobile phase composition, flow rate, and column temperature. nih.gov Detection is typically achieved using a UV detector, as the aniline ring is a strong chromophore. sigmaaldrich.com
Detailed research findings on the specific HPLC analysis of this compound are not extensively available in public literature. However, based on the analysis of structurally similar halogenated anilines, a representative set of HPLC conditions can be proposed. sigmaaldrich.comnih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) nih.gov |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) sigmaaldrich.com |
| Flow Rate | 1.0 mL/min sigmaaldrich.com |
| Temperature | 30 °C nih.gov |
| Detection | UV at 254 nm sigmaaldrich.com |
| Injection Volume | 10 µL |
| Expected Retention Time (tR) | ~ 5-7 minutes (estimated) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the qualitative monitoring of reactions, checking the purity of compounds, and identifying substances. It involves a stationary phase, typically a thin layer of adsorbent material like silica gel or alumina (B75360) coated onto a flat carrier such as a glass plate or plastic sheet, and a mobile phase, which is a solvent or a mixture of solvents.
For the analysis of this compound, a silica gel plate is a suitable stationary phase due to the moderate polarity of the aniline derivative. The separation is based on the principle of adsorption; more polar compounds will adhere more strongly to the polar silica gel and will therefore travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will have higher Rf values.
The choice of the mobile phase is critical for achieving good separation. A mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. researchgate.net The ratio of these solvents can be adjusted to optimize the separation. For this compound, a mobile phase with a higher proportion of the nonpolar solvent would likely be required to achieve an optimal Rf value (typically between 0.3 and 0.7).
After the plate is developed by allowing the mobile phase to ascend, the spots are visualized. Since this compound is an aromatic compound, it can often be visualized under UV light (at 254 nm), where it will appear as a dark spot against the fluorescent background of the TLC plate. researchgate.netepfl.ch Chemical staining agents can also be used for visualization. sielc.com
Specific experimental data for the TLC of this compound is not readily found in published literature. The following table provides a representative system for its analysis.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 researchgate.net |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 7:3 v/v) |
| Visualization | UV light (254 nm) researchgate.netepfl.ch |
| Expected Retention Factor (Rf) | ~ 0.4 - 0.6 (estimated) |
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 2 Fluoroethoxy Aniline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 4-Chloro-2-(2-fluoroethoxy)aniline at the molecular level. These methods solve the Schrödinger equation, or its approximations, to determine the electronic structure and energy of the molecule. This information is crucial for predicting its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular Geometry and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and energy of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance of accuracy and computational efficiency. acs.org For this compound, DFT would be used to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.
This process typically involves selecting a functional, such as B3LYP, and a basis set, like 6-31+G(d,p), which defines the mathematical functions used to describe the atomic orbitals. researchgate.net The calculation systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. The resulting optimized structure corresponds to the most probable conformation of the molecule in the gas phase. Studies on similar halogenated anilines have demonstrated that methods like B3LYP can yield acceptable results for predicting molecular geometries. bohrium.comnih.gov
Below is an illustrative table of selected optimized geometrical parameters for this compound that would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Illustrative Calculated Value |
| Bond Length | C-Cl | 1.75 Å |
| C-N | 1.39 Å | |
| C-O (Aromatic) | 1.37 Å | |
| O-C (Ether) | 1.43 Å | |
| C-F | 1.39 Å | |
| Bond Angle | C-C-N | 121.0° |
| C-O-C | 118.5° | |
| Dihedral Angle | C-C-O-C | Variable (see Conformational Analysis) |
Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar molecules.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and the delocalization of electron density within a molecule. researchgate.net It transforms the complex calculated molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure.
For this compound, NBO analysis can quantify the interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the delocalization of the nitrogen atom's lone pair (a donor orbital) into the antibonding π* orbitals of the benzene (B151609) ring (acceptor orbitals). This interaction stabilizes the molecule and is characteristic of the amino group's electron-donating nature. researchgate.net Similarly, interactions involving the lone pairs on the ether oxygen and the fluorine atom can be analyzed. The strength of these donor-acceptor interactions is evaluated by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. researchgate.net
The following table illustrates potential significant NBO interactions and their hypothetical stabilization energies for this compound.
| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |
| LP (N) | π* (C-C) of ring | ~50-60 |
| LP (O) | σ* (C-C) of ring | ~5-10 |
| LP (O) | σ* (C-C) of ethoxy | ~2-5 |
| π (C-C) of ring | π* (C-C) of ring | ~20-25 |
Note: These values are illustrative, based on general principles and findings for substituted anilines. researchgate.netafit.edu
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species, particularly for identifying sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack.
In an MEP map, different colors represent different values of electrostatic potential. Typically, red indicates regions of most negative potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net Green and yellow represent intermediate potential values.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative nitrogen, oxygen, and fluorine atoms. These are the primary sites for hydrogen bonding and electrophilic attack. researchgate.net
Positive Potential (Blue): Located around the hydrogen atoms of the amino group (-NH2), making them potential sites for nucleophilic interaction.
Neutral/Intermediate Potential (Green): The carbon atoms of the benzene ring and the ethyl group would show varying potentials, influenced by the attached functional groups.
This map provides a reactive guide, suggesting, for instance, that protonation or interaction with a Lewis acid would likely occur at the nitrogen or oxygen atom. researchgate.net
Conformational Analysis and Energy Minimization Studies
The presence of the flexible 2-fluoroethoxy side chain means that this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies to find the most stable structure, known as the global minimum.
Computational studies perform this analysis by systematically rotating the molecule around its single bonds, particularly the C(aryl)-O, O-C(ethyl), and C-C(ethyl) bonds. colostate.edu For each rotational position (defined by a dihedral angle), a geometry optimization and energy calculation (often using DFT) is performed. The resulting potential energy surface maps the energy of the molecule as a function of these rotations.
The conformers correspond to the local minima on this surface. By comparing their energies, one can determine their relative populations at a given temperature. This analysis is crucial as the molecular conformation can significantly influence its physical properties and biological activity. Studies on similar molecules with flexible side chains, like 2-ethylaniline, rely on such computational approaches to understand their structure. colostate.edu
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra.
Vibrational Frequencies (FT-IR and Raman): Theoretical calculations, typically using DFT, can compute the harmonic vibrational frequencies of a molecule in its optimized geometry. researchgate.net These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsion of chemical bonds. The results are often presented as a list of frequencies and their corresponding infrared intensities and Raman activities. For better agreement with experimental spectra, the calculated frequencies are usually multiplied by a scaling factor to account for anharmonicity and other systematic errors in the computational method. researchgate.net For this compound, this would allow for the assignment of characteristic peaks for the N-H, C-Cl, C-F, and C-O-C vibrations.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) spectra is another key application. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. jmaterenvironsci.com The calculation provides theoretical shielding tensor values for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly valuable for confirming molecular structures by comparing the theoretical spectrum with the experimental one. jmaterenvironsci.comresearchgate.net
An illustrative table of predicted key spectroscopic data is shown below.
| Spectrum | Functional Group | Illustrative Predicted Value |
| FT-IR | N-H stretch | 3400-3500 cm⁻¹ |
| C-H (aromatic) stretch | 3050-3150 cm⁻¹ | |
| C-H (aliphatic) stretch | 2850-2950 cm⁻¹ | |
| C-O-C stretch | 1200-1250 cm⁻¹ | |
| C-F stretch | 1000-1100 cm⁻¹ | |
| C-Cl stretch | 700-800 cm⁻¹ | |
| ¹H NMR | -NH₂ | ~4.5 ppm |
| Aromatic-H | 6.8-7.2 ppm | |
| -OCH₂- | ~4.2 ppm | |
| -CH₂F | ~4.7 ppm | |
| ¹³C NMR | C-N | ~145 ppm |
| C-Cl | ~120 ppm | |
| C-O | ~148 ppm | |
| -OCH₂- | ~68 ppm | |
| -CH₂F | ~83 ppm |
Note: These values are illustrative and based on typical ranges and data from analogous compounds. researchgate.netjmaterenvironsci.com
Computational Modeling of Reaction Mechanisms and Transition States
Beyond static properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound. This involves mapping the potential energy surface that connects reactants to products. mdpi.com A key goal is to locate the transition state (TS), which is the structure corresponding to the highest energy point along the minimum energy reaction pathway. acs.org
Defining the reactant complex (aniline derivative + electrophile).
Locating the transition state structure for the attack at a specific ring position.
Identifying the intermediate (e.g., a sigma complex).
Locating the transition state for the final proton loss to restore aromaticity.
Calculating the energy of the final product.
This type of analysis provides a step-by-step mechanistic understanding that is often difficult to obtain through experimental means alone and has been successfully applied to various reactions involving anilines. nih.govresearchgate.net
Applications in Advanced Organic Synthesis and Building Block Utility
Role of 4-Chloro-2-(2-fluoroethoxy)aniline as a Versatile Synthetic Intermediate
While the potential exists for this compound to serve as a key intermediate, concrete examples of its utilization in multi-step syntheses are not documented.
There is no available literature demonstrating the use of this compound in the synthesis of specific heterocyclic frameworks.
The role of this compound as a direct precursor to complex, biologically active aromatic structures has not been described in published research.
Integration into Pharmaceutical Research and Ligand Design
The application of this specific fluoroethoxy aniline (B41778) moiety in pharmaceutical research and ligand design is not supported by available data.
There are no documented instances of pharmacological probes being developed from or incorporating the this compound structure.
The design and synthesis of targeted chemical tools for biological investigation using this compound as a starting material have not been reported.
Application in Agrochemical Product Development
Specific applications of this compound in the development of agrochemical products are not found in the current body of scientific literature.
Utilization in Materials Science Research
Aniline and its derivatives are foundational to the synthesis of a wide array of materials, including polymers, resins, dyes, and pigments. The reactivity of the amino group, combined with the ability to modify the aromatic ring with various substituents, allows for the fine-tuning of the resulting material's properties.
There is no specific information in the reviewed literature on the use of this compound in the synthesis of specialty polymers and resins.
In a broader context, aniline derivatives are key monomers in the production of specialty polymers. For instance, polyaniline and its derivatives are known for their conductive properties and are synthesized through the oxidative polymerization of aniline monomers. The substituents on the aniline ring can significantly influence the properties of the resulting polymer, such as solubility, processability, and electronic characteristics. For example, copolymers of aniline with substituted anilines (bearing groups like -SO3H, -COOH, -Cl, -F) have been prepared to create polymers with tailored properties. The general process for creating polymers from aniline derivatives can involve step-growth polymerization, where the aniline monomer reacts with other compounds, such as sulfur monochloride, to form a polymer backbone.
Table 1: Examples of Aniline Derivatives in Polymer Synthesis
| Aniline Derivative | Polymer Type | Key Feature |
|---|---|---|
| Aniline | Polyaniline (PANI) | Conductive Polymer |
| 3-Aminobenzenesulfonic acid | Sulfonated Polyaniline (SPAN) | Water-Soluble Conductive Polymer |
| 2-Methoxyaniline | Substituted Polyaniline | Improved Solubility |
No specific dyes or pigments synthesized directly from this compound are documented in the available scientific literature.
Generally, aniline and its derivatives are fundamental precursors in the dye industry. A primary method for synthesizing a large class of dyes, known as azo dyes, involves the diazotization of an aniline derivative. bloomtechz.com In this two-step process, the primary aromatic amine is converted to a diazonium salt using nitrous acid. This highly reactive intermediate is then coupled with another aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound, which is characteristically colored. bloomtechz.combritannica.com The specific substituents on the aniline ring are crucial in determining the color and fastness properties of the resulting dye. For example, monoazo disperse dyes have been synthesized from various aniline derivatives for application on fabrics like nylon and polyester. researchgate.net
Table 2: General Steps in Azo Dye Synthesis from Aniline Derivatives
| Step | Process | Intermediate/Product |
|---|---|---|
| 1 | Diazotization of an aniline derivative with nitrous acid. | Diazonium Salt |
| 2 | Coupling of the diazonium salt with a coupling agent (e.g., phenol, aniline). | Azo Dye |
Functionalization of Biomolecules through Reactions Involving the Aniline or Fluoroethoxy Group
The scientific literature lacks specific examples of this compound being used for the functionalization of biomolecules, including the modification of peptides via SNAr reactions.
The principles of peptide modification often rely on the specific reactivity of functional groups present on both the modifying agent and the amino acid residues of the peptide.
There is no direct evidence in the reviewed literature of this compound being utilized for peptide modification through SNAr (Nucleophilic Aromatic Substitution) reactions.
However, the SNAr reaction is a well-established method for modifying peptides and proteins. This reaction typically involves a highly fluorinated aromatic compound that can react with nucleophilic side chains of amino acids, most commonly the thiol group of cysteine. The presence of electron-withdrawing groups on the aromatic ring activates it towards nucleophilic attack. While the fluoroethoxy group is not as strongly activating as multiple fluorine atoms (as in hexafluorobenzene) or a nitro group, the principle of using activated aromatic systems for peptide modification is a cornerstone of bioconjugation chemistry. Such modifications can be used to "staple" peptides into a specific conformation or to attach functional moieties. The reactions are valued for their specificity and ability to proceed under mild, biocompatible conditions.
Table 3: Common Components in Peptide Modification via SNAr
| Component | Role | Example |
|---|---|---|
| Aromatic Electrophile | Substrate for nucleophilic attack. | Hexafluorobenzene, Pentafluoropyridine |
| Nucleophilic Amino Acid Residue | Attacks the aromatic ring. | Cysteine (thiol group), Tyrosine (hydroxyl group) |
| Reaction Type | Mechanism of bond formation. | Nucleophilic Aromatic Substitution (SNAr) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
